6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride
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Overview
Description
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15ClN4O·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridazine ring, a piperidine moiety, and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyridazine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the chlorinated pyridazine intermediate.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazine ring or the piperidine moiety.
Reduction: Reduction reactions can target the carboxamide group or the pyridazine ring, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide
- N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide
- 6-chloro-N-(piperidin-4-yl)pyridazine-3-carboxamide
Uniqueness
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the pyridazine ring, piperidine moiety, and carboxamide group also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O.ClH/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9;/h2-3,8H,4-7H2,1H3,(H,13,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOGJFDGLZVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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